molecular formula C7H4N4 B13458110 [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile

[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile

Cat. No.: B13458110
M. Wt: 144.13 g/mol
InChI Key: AORYXVRXKRMSNY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a nitrile group at the 5-position. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the reaction under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and sustainable approaches. The use of microwave irradiation and dicationic molten salts are particularly attractive due to their efficiency, high yields, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The nitrile group and other positions on the triazole and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux, microwave irradiation, and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridine derivatives, which can have different functional groups attached to the triazole or pyridine rings, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile include:

Uniqueness

What sets this compound apart is its unique combination of a triazole ring fused to a pyridine ring with a nitrile group at the 5-position. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-2-1-3-7-10-9-5-11(6)7/h1-3,5H

InChI Key

AORYXVRXKRMSNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C#N

Origin of Product

United States

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